2-[3-(3-Thienyl)propyl]propanedioic acid
Description
2-[3-(3-Thienyl)propyl]propanedioic acid is a malonic acid derivative featuring a thiophene-based substituent. Its structure consists of a propanedioic acid backbone (two carboxylic acid groups) with a 3-thienylpropyl chain attached to the central carbon. This compound combines the reactivity of malonic acid (e.g., decarboxylation, esterification) with the electronic properties of the thienyl group, which may confer unique electrochemical or coordination behavior.
Properties
IUPAC Name |
2-(3-thiophen-3-ylpropyl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-9(12)8(10(13)14)3-1-2-7-4-5-15-6-7/h4-6,8H,1-3H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPMALLBPBHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-Thienyl)propyl]propanedioic acid typically involves the following steps:
Thiophene Derivative Synthesis: The starting material is often a thiophene derivative, which undergoes various chemical reactions to introduce the propyl and propanedioic acid groups.
Functional Group Interconversion:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(3-Thienyl)propyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different functional groups attached to the thiophene ring.
Scientific Research Applications
2-[3-(3-Thienyl)propyl]propanedioic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of sulfur-containing compounds.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[3-(3-Thienyl)propyl]propanedioic acid exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological responses. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[3-(3-Thienyl)propyl]propanedioic acid, often referred to as a thienyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a thienyl group, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a propanedioic acid backbone substituted with a 3-thienyl group. This structural feature is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that thienyl derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Thienyl compounds have been studied for their ability to inhibit tumor cell proliferation.
- Antimicrobial Properties : These compounds often show effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Thienyl derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, influencing various physiological processes such as vasodilation and neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of thienyl derivatives, providing insights into their potential applications:
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Antitumor Activity Study :
- A study demonstrated that thienyl derivatives, including this compound, inhibited the growth of cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Table 1: Antitumor Efficacy of Thienyl Derivatives
Compound IC50 (µM) Mechanism of Action Thienyl A 15 Apoptosis induction Thienyl B 10 Cell cycle arrest Thienyl C 20 Inhibition of angiogenesis
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Antimicrobial Activity Study :
- Another investigation focused on the antimicrobial properties of thienyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potent antibacterial activity.
- Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 Pseudomonas aeruginosa 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
